RCS-4-d11
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Overview
Description
RCS-4-d11 is a synthetic cannabinoid, a class of compounds designed to mimic the effects of naturally occurring cannabinoids found in the cannabis plant. It is a deuterated analog of RCS-4, meaning it contains deuterium atoms (heavy hydrogen) instead of regular hydrogen atoms. This modification is often used in scientific research to study the metabolism and pharmacokinetics of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RCS-4-d11 involves the introduction of deuterium atoms into the RCS-4 molecule. The general synthetic route includes the following steps:
Starting Material: The synthesis begins with the preparation of the indole core, which is a common structure in many synthetic cannabinoids.
Substitution: The indole core is then substituted with a pentyl chain that contains deuterium atoms.
Coupling Reaction: The substituted indole is coupled with a methoxyphenyl group through a carbonyl linkage to form the final product, this compound.
The reaction conditions typically involve the use of organic solvents such as chloroform or dimethyl sulfoxide, and the reactions are carried out under inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used to produce the intermediate compounds.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization.
Quality Control: The final product is subjected to rigorous quality control measures to ensure its purity and stability.
Chemical Reactions Analysis
Types of Reactions
RCS-4-d11 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon and are carried out under an inert atmosphere.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives are often used in further research to study the structure-activity relationships of synthetic cannabinoids .
Scientific Research Applications
RCS-4-d11 has several scientific research applications, including:
Pharmacokinetics: The deuterium atoms in this compound make it useful for studying the metabolism and pharmacokinetics of synthetic cannabinoids.
Receptor Binding Studies: It is used to study the binding affinity and activity of synthetic cannabinoids at cannabinoid receptors.
Toxicology: this compound is used in toxicological studies to understand the potential health effects of synthetic cannabinoids.
Analytical Chemistry: The compound is used as a reference standard in analytical chemistry to develop and validate methods for detecting synthetic cannabinoids in biological samples.
Mechanism of Action
RCS-4-d11 exerts its effects by binding to cannabinoid receptors in the brain and other parts of the body. These receptors, known as CB1 and CB2, are part of the endocannabinoid system, which regulates various physiological processes such as pain, mood, and appetite. This compound acts as an agonist at these receptors, meaning it activates them to produce its effects. The binding of this compound to CB1 receptors is primarily responsible for its psychoactive effects, while binding to CB2 receptors is associated with its anti-inflammatory and immunomodulatory effects.
Comparison with Similar Compounds
RCS-4-d11 is similar to other synthetic cannabinoids such as RCS-2, RCS-3, and JWH-018. it is unique due to the presence of deuterium atoms, which makes it more stable and allows for more detailed pharmacokinetic studies. The following table provides a comparison of this compound with similar compounds:
Compound | Structure | Unique Features |
---|---|---|
RCS-4 | Non-deuterated analog of this compound | Standard synthetic cannabinoid |
RCS-2 | Similar structure with different substituents | Different binding affinity and activity at receptors |
RCS-3 | Similar structure with different substituents | Different binding affinity and activity at receptors |
JWH-018 | Different core structure | Widely studied synthetic cannabinoid |
This compound’s unique feature is its deuterium labeling, which provides advantages in stability and research applications .
Properties
CAS No. |
1346604-41-8 |
---|---|
Molecular Formula |
C21H23NO2 |
Molecular Weight |
332.487 |
IUPAC Name |
(4-methoxyphenyl)-[1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indol-3-yl]methanone |
InChI |
InChI=1S/C21H23NO2/c1-3-4-7-14-22-15-19(18-8-5-6-9-20(18)22)21(23)16-10-12-17(24-2)13-11-16/h5-6,8-13,15H,3-4,7,14H2,1-2H3/i1D3,3D2,4D2,7D2,14D2 |
InChI Key |
OZCYJKDWRUIFFE-RZEGOHQBSA-N |
SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)OC |
Synonyms |
(4-Methoxyphenyl)[1-(pentyl-d11)-1H-indol-3-yl]methanone; |
Origin of Product |
United States |
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